3,6-Dimethylpiperazin-2-one hydrochloride

Description

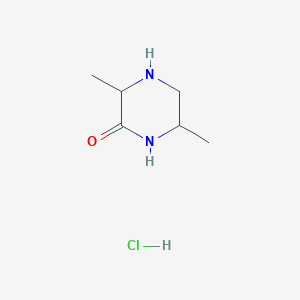

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3,6-dimethylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-4-3-7-5(2)6(9)8-4;/h4-5,7H,3H2,1-2H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTNLEPFUYOFMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(C(=O)N1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4921-66-8 | |

| Record name | 2-Piperazinone, 3,6-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4921-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 3,6 Dimethylpiperazin 2 One Hydrochloride and Its Derivatives

Stereoselective Synthesis of 3,6-Dimethylpiperazin-2-one (B13986827) Hydrochloride

Achieving control over the stereochemistry at the C3 and C6 positions of the piperazinone core is critical for developing potent and selective bioactive molecules. Various strategies have been developed to synthesize chiral piperazinones with high enantiopurity.

Asymmetric Catalytic Methodologies for Chiral Piperazinone Synthesis

The development of catalytic asymmetric methods provides an efficient and atom-economical approach to chiral piperazinones. Transition-metal catalysis, in particular, has been successfully applied to the synthesis of these heterocyclic scaffolds.

A notable strategy is the asymmetric hydrogenation of unsaturated piperazinone precursors. For instance, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to produce chiral disubstituted piperazin-2-ones with high diastereoselectivities and enantioselectivities (up to 90% ee). dicp.ac.cnrsc.org This method involves a dynamic kinetic resolution process. dicp.ac.cn Similarly, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones serves as a versatile route to access these chiral heterocycles with good to high levels of stereoselectivity. acs.org

Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one (B30754) enolates. This method has been established as the first catalytic enantioselective synthesis of α-tertiary piperazin-2-ones, which can be subsequently converted into novel α-tertiary piperazines. caltech.edu The reaction utilizes palladium catalysts with chiral PHOX ligands to generate α-tertiary piperazin-2-ones in good yields and high enantioselectivities. caltech.edu

| Method | Catalyst System | Substrate Type | Key Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Palladium / Chiral Ligand | Pyrazin-2-ols | Provides chiral disubstituted piperazin-2-ones with up to 90% enantiomeric excess (ee). | dicp.ac.cnrsc.org |

| Asymmetric Hydrogenation | Iridium / Chiral Ligand | Unsaturated Piperazin-2-ones | Versatile strategy for piperazin-2-ones with stereocenters at various positions. | acs.org |

| Asymmetric Allylic Alkylation | [Pd₂(pmdba)₃] / PHOX Ligand | N-protected Piperazin-2-ones | First catalytic enantioselective synthesis of α-tertiary piperazin-2-ones. | caltech.edu |

| Domino Reaction | Quinine-derived Urea | Aldehydes, (phenylsulfonyl)acetonitrile, diamines | One-pot synthesis of 3-aryl/alkyl piperazin-2-ones with up to 99% ee. | acs.org |

Chiral Auxiliary-Based Approaches for Stereocontrol in Piperazinone Formation

A well-established method for inducing chirality involves the temporary incorporation of a chiral auxiliary into the synthetic route. wikipedia.org This auxiliary directs the stereochemical outcome of a key reaction, after which it can be cleaved and often recovered for reuse. wikipedia.orgsigmaaldrich.com

In the context of piperazinone synthesis, chiral auxiliaries like Evans' oxazolidinones are commonly employed. wikipedia.orgnih.gov For example, an α,β-unsaturated carboximide can be formed by attaching a chiral oxazolidinone to an unsaturated heterocyclic precursor. nih.gov A subsequent conjugate hydride reduction and asymmetric protonation of the resulting enolate can establish the desired stereocenter, with the stereochemistry being directed by the bulky auxiliary. nih.gov

Another approach involves using chiral amino alcohols, such as (R)-(-)-phenylglycinol, as the auxiliary. rsc.org Condensation of the auxiliary with an appropriate building block, followed by a series of transformations including reduction and cyclization, can yield the desired chiral piperazinone. The auxiliary controls the facial selectivity of key bond-forming steps, thereby establishing the absolute stereochemistry of the final product. rsc.org

Chiral Pool and Amino Acid Derived Synthetic Routes to Piperazinones

The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com α-Amino acids are ideal chiral pool sources for piperazinone synthesis due to their structural similarity to the target scaffold. dicp.ac.cnrsc.orgmdpi.com For the synthesis of 3,6-dimethylpiperazin-2-one, the amino acid L-alanine or D-alanine is a logical starting point.

A common route involves the condensation of two amino acid molecules to form a cyclic dipeptide, known as a diketopiperazine. For instance, the self-condensation of alanine (B10760859) produces 3,6-dimethylpiperazine-2,5-dione. targetmol.comnist.govnih.gov Selective reduction of one of the two amide carbonyl groups in this diketopiperazine can then yield the desired 3,6-dimethylpiperazin-2-one. This strategy inherently sets the stereochemistry at the C3 and C6 positions based on the chirality of the starting amino acid.

Alternatively, a stepwise approach can be used where a protected amino acid is coupled with a protected ethylenediamine (B42938) derivative, followed by deprotection and intramolecular cyclization to form the piperazinone ring. tandfonline.com The chirality of the final product is directly derived from the starting amino acid. mdpi.com

Biocatalytic Strategies for Enantioselective Piperazinone Preparation

Biocatalysis offers a powerful and environmentally benign alternative for asymmetric synthesis, characterized by high selectivity under mild reaction conditions. acs.orgnih.gov Enzymes like imine reductases (IREDs) have been employed for the direct synthesis of chiral piperazines from 1,2-dicarbonyl and 1,2-diamine substrates. acs.org This approach can be adapted for piperazinone synthesis.

Amine transaminases have also been shown to mediate the synthesis of optically pure piperazinones. acs.org Another relevant biocatalytic transformation is the use of aspartate ammonia (B1221849) lyase (AspB), which can catalyze the Michael addition of various nucleophiles to fumarate (B1241708) with excellent enantioselectivity (>97% ee). nih.gov This enzymatic reaction produces N-substituted aspartic acids, which are valuable precursors that can be converted to chiral piperazinones through subsequent chemical steps. nih.gov These biocatalytic methods provide direct access to enantiomerically enriched building blocks or final products, often with high efficiency and selectivity. acs.orgnih.gov

Classical and Contemporary Synthetic Routes to 3,6-Dimethylpiperazin-2-one Hydrochloride

The construction of the core piperazinone heterocycle is a key aspect of its synthesis, with various strategies focusing on the ring-forming cyclization step.

Cyclization Reactions in Piperazinone Ring Formation

The formation of the piperazinone ring is typically achieved through an intramolecular cyclization of a linear precursor. tandfonline.comresearchgate.net The specific strategy is often defined by which carbon-nitrogen bond is formed during the ring-closing step. tandfonline.com

One common method involves the intramolecular acylation of a diamine precursor. For example, an N-Boc-protected ethylenediamine can be alkylated with an α-halo ester. Subsequent deprotection of the Boc group under acidic conditions can trigger spontaneous cyclization to furnish the piperazinone ring. tandfonline.com

A different approach is reductive cyclization. A conceptually novel strategy involves the double Michael addition of nitrosoalkenes to a primary amine, forming a bis(oximinoalkyl)amine intermediate. nih.govresearchgate.net This dioxime then undergoes a catalytic reductive cyclization, typically using a palladium on carbon (Pd/C) catalyst under hydrogen pressure, to form the piperazine (B1678402) or piperazinone ring stereoselectively. nih.govresearchgate.net

Tandem and domino reactions provide an efficient means to construct the ring system from simple starting materials in a single pot. acs.org The Petasis three-component coupling of a boronic acid, a diamine (like Boc-ethylenediamine), and glyoxylic acid generates a precursor that can be cyclized under acidic conditions to yield the piperazinone. tandfonline.com Similarly, the Ugi four-component reaction offers another powerful strategy for rapidly assembling the necessary functionalities for subsequent cyclization. tandfonline.com

| Cyclization Strategy | Key Precursor | Reaction Type | Description | Reference |

|---|---|---|---|---|

| Intramolecular Amidation | α-Amino ester linked to an aminoethyl group | Thermal or Acid/Base Catalyzed | A linear precursor containing an amine and an ester cyclizes to form the amide bond of the ring. | tandfonline.com |

| Reductive Amination/Cyclization | N-(2-aminoethyl)amino acid | Reductive Amination | An intermediate formed from an amino acid and a diamine undergoes sequential alkylation and intramolecular cyclization. | tandfonline.com |

| Reductive Cyclization of Dioximes | Bis(oximinoalkyl)amine | Catalytic Hydrogenation | A dioxime precursor is reduced and cyclized over a catalyst like Pd/C to form the piperazine ring. | nih.govresearchgate.net |

| Petasis Three-Component Coupling | Boronic acid, diamine, glyoxylic acid | Domino Reaction | Components are combined in one pot to form a linear intermediate that cyclizes under acidic conditions. | tandfonline.com |

| Radical Cyclization | Unsaturated diacyl piperazine | Mn(OAc)₃ Mediated | Radical intermediates are formed and cyclize, though this is more common for related heterocycles. | nih.gov |

Transition-Metal-Catalyzed Reactions for Piperazinone Derivatives

Transition-metal catalysis offers powerful and versatile tools for the construction of piperazinone and related piperazine cores, often with high efficiency and control. acs.orgrsc.org Palladium, iridium, and copper are among the most extensively studied metals for these transformations.

Palladium catalysts are particularly versatile in forming the piperazinone ring. nih.gov One notable method involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a direct route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org This approach is significant as it transforms an aromatic precursor into a stereochemically rich piperazinone. dicp.ac.cn Another powerful palladium-catalyzed strategy is the decarboxylative allylic alkylation of N-protected piperazin-2-ones, which allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govthieme-connect.com This method provides a platform for creating complex chiral piperazinone structures. thieme-connect.com Furthermore, a modular synthesis of highly substituted piperazinones can be achieved through a palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles derived from amino acids. acs.orgnih.gov This reaction proceeds under mild conditions with high regio- and stereochemical control, affording piperazinone products in excellent yields. acs.orgnih.gov

Iridium catalysts have also emerged as effective promoters for piperazinone synthesis. For instance, an iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones has been developed, offering good enantioselectivities. acs.org Additionally, Cp*Ir complex-catalyzed N-alkylative homocoupling of N-substituted ethanolamines can produce N,N'-disubstituted piperazine derivatives. clockss.org A visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes, catalyzed by an iridium-based complex, provides access to 2-substituted piperazines under mild conditions. organic-chemistry.org

Copper-catalyzed reactions also contribute to the synthesis of piperazinone precursors. For example, copper-catalyzed multicomponent reactions of α-amino aldehydes, diamines, and alkynes can lead to the formation of propargyl syn 1,2-diamines, which are precursors to chiral piperazinones. researchgate.net

The table below summarizes key transition-metal-catalyzed reactions for the synthesis of piperazinone derivatives.

Table 1: Transition-Metal-Catalyzed Synthesis of Piperazinone Derivatives

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | Pyrazin-2-ols | Chiral disubstituted piperazin-2-ones | High diastereoselectivity and enantioselectivity. dicp.ac.cnrsc.org |

| [Pd₂(pmdba)₃] / Ligand | N-protected piperazin-2-ones | Enantioenriched α-tertiary piperazin-2-ones | Asymmetric decarboxylative allylic alkylation. nih.govthieme-connect.com |

| Pd₂(dba)₃·CHCl₃ / DPEphos | Propargyl carbonates, Amino acid derivatives | Highly substituted piperazinones | Modular, mild conditions, high regio- and stereocontrol. acs.orgnih.gov |

| [Ir(ppy)₂(dtbpy)]PF₆ | Glycine-based diamine, Aldehydes | 2-substituted piperazines | Visible-light-promoted, mild conditions. organic-chemistry.org |

| Cu(I) catalyst | α-Amino aldehydes, Diamines, Alkynes | Propargyl syn 1,2-diamines | Diastereoselective multicomponent reaction. researchgate.net |

| [Cp*IrCl₂]₂ / NaHCO₃ | N-benzylethanolamines | N,N'-dibenzylpiperazines | N-alkylative homocoupling. clockss.org |

Microwave-Assisted and Green Chemistry Approaches in Piperazinone Synthesis

In recent years, there has been a significant shift towards more sustainable and efficient chemical synthesis. researchgate.net Microwave-assisted synthesis and other green chemistry principles have been successfully applied to the production of piperazinone and piperazine scaffolds, offering advantages such as reduced reaction times, higher yields, and the use of more environmentally benign conditions. researchgate.netyoutube.com

Microwave irradiation has proven to be a powerful tool for accelerating the synthesis of piperazinone derivatives. mdpi.comnih.gov For example, the synthesis of 2,5-piperazinediones from N-Boc dipeptide esters can be achieved in minutes under microwave irradiation, compared to several hours with conventional heating. researchgate.net This method is not only faster but often results in higher product purity and yields. youtube.comresearchgate.net Similarly, the synthesis of monosubstituted piperazines can be significantly accelerated using microwave-assisted techniques, making the processes more efficient for potential commercial production. mdpi.comnih.gov Ultrasound-assisted synthesis represents another green technique, which has been used to produce piperazine-based dithiocarbamates and other derivatives in excellent yields with drastically reduced reaction times. nih.govnih.govmdpi.com

Green chemistry approaches also focus on the use of sustainable catalysts and solvents. nih.gov Photoredox catalysis, for instance, offers a green alternative for piperazine synthesis by using light to drive chemical reactions. mdpi.com Both transition-metal-based and purely organic photoredox catalysts have been employed to promote the synthesis of C–H functionalized piperazines, avoiding toxic reagents and improving the sustainability of the reaction. organic-chemistry.orgmdpi.com The development of catalyst-free and multicomponent, single-pot reactions further contributes to the green synthesis of piperazine analogues by minimizing waste and energy consumption. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2,5-Piperazinediones | Entry | Starting Material | Conventional Heating (200°C) | Microwave (600W) | | --- | --- | --- | --- | | | | Time (h) | Yield (%) | Time (min) | Yield (%) | | 1 | N-Boc-Gly-Gly-OEt | 2 | 98 | 5 | 65 | | 2 | N-Boc-L-Ala-Gly-OEt | 2 | 87 | 2 | 95 | | 3 | N-Boc-L-Phe-Gly-OEt | 4.5 | 78 | 8 | 91 | Data adapted from a study on the microwave-assisted synthesis of 2,5-piperazinediones. researchgate.net

One-Pot and Multicomponent Synthesis Strategies for Piperazinone Scaffolds

One-pot and multicomponent reactions (MCRs) have emerged as highly efficient strategies for the synthesis of complex molecules like piperazinones from simple, readily available starting materials in a single synthetic operation. acs.org These approaches are particularly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. acs.orgtandfonline.com

The Ugi multicomponent reaction is a cornerstone in this field and has been extensively applied to the synthesis of piperazinone and piperazine-based scaffolds. thieme-connect.comrsc.orgnih.gov A notable example is the "disrupted" Ugi condensation involving aziridine (B145994) aldehyde dimers, which provides access to 2,3,6-trisubstituted piperazinones. acs.org This method allows for the incorporation of multiple points of diversity into the piperazinone core. acs.orgebrary.net Another variation, the split-Ugi reaction, has been used to generate 1,4-disubstituted piperazine-based compounds by reacting an acid, piperazine, a carbonyl component, and an isocyanide. acs.orgnih.gov

One-pot sequences that combine several reaction steps without isolating intermediates are also highly effective. For instance, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization has been developed to produce 3-aryl/alkyl piperazin-2-ones in high yields and enantioselectivities from commercial aldehydes and diamines. acs.org Similarly, tandem one-pot multicomponent synthesis via palladium-catalyzed Suzuki-Miyaura cross-coupling has been used to create novel aryl-substituted sulfonyl piperazine derivatives. acs.org These strategies streamline the synthetic process, reducing the need for purification of intermediates and minimizing solvent waste.

Table 3: Examples of Multicomponent Reactions for Piperazinone Synthesis

| Reaction Type | Key Components | Product Scaffold | Reference |

|---|---|---|---|

| Disrupted Ugi Condensation | Amine-anchored amino acids, Isocyanides, Aziridine aldehyde dimers | 2,3,6-Trisubstituted piperazinones | acs.orgebrary.net |

| Split-Ugi Reaction | Indole-2-carboxylic acid, Piperazine, Formaldehyde, Aromatic isocyanides | 1,4-Disubstituted piperazines | acs.orgnih.gov |

| One-Pot Domino Reaction | Aldehydes, (Phenylsulfonyl)acetonitrile, 1,2-Ethylenediamines | 3-Aryl/alkyl piperazin-2-ones | acs.org |

| Ugi/Nucleophilic Substitution/N-Acylation | Amino acids, Isocyanides, Aldehydes, Halogenated acids | Pyrrolopiperazine-2,6-diones | acs.org |

Regioselectivity and Diastereoselectivity in this compound Synthesis

Achieving control over regioselectivity and diastereoselectivity is crucial in the synthesis of substituted piperazinones, particularly for molecules like 3,6-dimethylpiperazin-2-one which contains two stereocenters. The spatial arrangement of the methyl groups (cis or trans) significantly influences the molecule's three-dimensional shape and its biological activity.

Several advanced synthetic methods allow for precise control over the stereochemical outcome. Palladium-catalyzed reactions have shown remarkable success in this area. For example, the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can produce chiral disubstituted piperazin-2-ones with high diastereoselectivity (dr > 20:1). dicp.ac.cnrsc.org Similarly, palladium(II)-catalyzed intramolecular allylic amination can yield 3,5-disubstituted piperazinones, with the diastereoselectivity being influenced by the presence of additives like lithium chloride. thieme-connect.com In some cases, the stereoselectivity can be reversed by simply omitting the additive, providing access to different diastereomers. thieme-connect.com

Multicomponent reactions can also be designed to control stereochemistry. The solid-phase synthesis of piperazinones via a disrupted Ugi condensation has been shown to yield a single cis diastereomer when the amino acid and aziridine aldehyde starting materials have matched stereochemistry. acs.org This is in contrast to the solution-phase equivalent, which may predominantly yield the trans diastereomer, thus providing complementary access to different stereoisomers. ebrary.net

Iridium-catalyzed reactions have also demonstrated excellent diastereoselectivity. The synthesis of C-substituted piperazines via an iridium-catalyzed process can result in the formation of a single diastereoisomer quantitatively. nih.gov The choice of ligand and reaction conditions is often critical for controlling both regioselectivity (e.g., formation of a six-membered piperazine ring over a five-membered imidazolidine) and diastereoselectivity. nih.gov Furthermore, the synthesis of cis-2,5-disubstituted piperazines can be achieved with high stereocontrol through methods like the copper-catalyzed ring-opening of N-tosyl aziridines with amino acid esters. rsc.org

Table 4: Diastereoselective Synthesis of Substituted Piperazinones/Piperazines

| Method | Catalyst/Reagent | Substrates | Diastereomeric Ratio (dr) | Key Observation |

|---|---|---|---|---|

| Palladium-Catalyzed Asymmetric Hydrogenation | Pd(OAc)₂, TsOH·H₂O | Substituted pyrazin-2-ols | >20:1 | High diastereoselectivity for cis products. dicp.ac.cn |

| Palladium(II)-Catalyzed Amination | Pd(OAc)₂, LiCl | Amino acid-derived allylic acetates | up to 99:1 (cis:trans) | Diastereoselectivity is enhanced by LiCl. thieme-connect.com |

| Solid-Phase Disrupted Ugi Condensation | - | Amino acid, Aziridine aldehyde dimer | Single cis diastereomer | Stereochemistry depends on matched starting materials. acs.org |

| Iridium-Catalyzed Cycloaddition | [IrCl(cod)(PPh₃)] | Imines | Single diastereoisomer | PPh₃ ligand controls regioselectivity and high diastereoselectivity is observed. nih.gov |

Advanced Spectroscopic and Analytical Methodologies for Characterization of 3,6 Dimethylpiperazin 2 One Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3,6-Dimethylpiperazin-2-one (B13986827) hydrochloride, providing detailed information about the molecular framework and the relative stereochemistry of the two chiral centers at the C3 and C6 positions. One-dimensional (1D) ¹H and ¹³C NMR spectra confirm the presence of all proton and carbon atoms, while two-dimensional (2D) techniques establish their connectivity.

In ¹H NMR, the chemical shifts and coupling constants of the protons on the piperazinone ring are highly dependent on their spatial arrangement. The relative stereochemistry (cis or trans) of the two methyl groups can be determined by analyzing these parameters. For instance, the magnetic anisotropy of the carbonyl group and the orientation of the methyl groups influence the chemical shifts of adjacent protons. NMR spectroscopic methods can be utilized to assign the relative stereochemistry of related diketopiperazines (DKPs), with analyses of chemical shift differences and J-coupling values indicating the preferred isomer. csu.edu.au The solvent used can also strongly influence the chemical shifts observed in the spectrum. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for 3,6-Dimethylpiperazin-2-one Hydrochloride

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH ₃ (at C3/C6) | 1.2 - 1.5 (doublet) | 15 - 20 |

| CH (at C3/C6) | 3.5 - 4.0 (quartet) | 50 - 60 |

| CH ₂ (at C5) | 3.0 - 3.5 (multiplet) | 45 - 55 |

| NH (at N1/N4) | 8.0 - 9.5 (broad singlet) | - |

| C =O (at C2) | - | 165 - 175 |

Note: Predicted values are estimates and can vary based on solvent, concentration, and specific isomer (cis/trans).

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns.

When analyzed by mass spectrometry, the compound will typically be ionized, and the resulting mass-to-charge ratio (m/z) of the molecular ion is measured. For 3,6-Dimethylpiperazin-2-one (free base, C₆H₁₂N₂O), the exact mass is 128.0950 Da. High-resolution mass spectrometry (HRMS) can measure this mass with high precision, allowing for the determination of the molecular formula.

Electron ionization (EI) is a common technique that causes the molecular ion to fragment in a reproducible manner. The fragmentation pattern serves as a molecular fingerprint. For the related compound 3,6-Dimethylpiperazine-2,5-dione (C₆H₁₀N₂O₂), a major fragment is observed at m/z 44, with other significant peaks at m/z 71, 114, and the molecular ion peak at m/z 142. nih.gov A similar fragmentation logic can be applied to 3,6-Dimethylpiperazin-2-one.

Table 2: Predicted Mass Spectrometry Fragmentation Data for 3,6-Dimethylpiperazin-2-one

| m/z Value | Possible Fragment Identity | Description |

|---|---|---|

| 128 | [M]⁺ | Molecular ion of the free base |

| 113 | [M - CH₃]⁺ | Loss of a methyl group |

| 100 | [M - CO]⁺ | Loss of carbon monoxide |

| 85 | [M - HNCO]⁺ | Loss of isocyanic acid |

| 70 | [C₄H₈N]⁺ | Ring cleavage fragment |

Note: These are predicted fragmentation pathways for the free base. The presence of the hydrochloride salt may alter ionization and fragmentation behavior.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.gov Each technique relies on the interaction of light with molecular vibrations, providing a characteristic spectrum.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The carbonyl (C=O) group of the amide will produce a strong, sharp absorption band. The N-H bonds of the amide and the protonated amine (as the hydrochloride salt) will show stretching vibrations, which are often broadened due to hydrogen bonding. The C-H bonds of the methyl and methylene (B1212753) groups will also have distinct stretching and bending vibrations. theaic.orgnih.gov

Raman spectroscopy, which measures the inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov It provides complementary information to the IR spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide & Amine HCl) | Stretch | 3200 - 3400 (broad) |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C=O (Amide) | Stretch | 1650 - 1690 (strong) |

| N-H (Amide) | Bend | 1550 - 1640 |

| C-H (Alkyl) | Bend | 1375 - 1465 |

X-ray Crystallography for Determination of Absolute Configuration and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, making it the gold standard for stereochemical elucidation. nih.gov

For this compound, a single-crystal X-ray diffraction analysis would unambiguously determine:

Relative Stereochemistry: It would confirm whether the methyl groups at C3 and C6 are on the same side (cis) or opposite sides (trans) of the piperazinone ring.

Absolute Configuration: For an enantiomerically pure sample, the analysis can determine the absolute configuration (R or S) at each of the two chiral centers.

Conformation: It reveals the preferred conformation of the six-membered ring, which typically adopts a chair or a twisted-boat conformation. wikipedia.orgresearchgate.net In related substituted piperazine (B1678402) structures, a chair conformation with bulky substituents in equatorial positions is often favored to minimize steric strain. nih.gov

The analysis also provides detailed data on the crystal packing, including intermolecular interactions like hydrogen bonds involving the amide N-H, the carbonyl oxygen, and the protonated amine with the chloride counter-ion.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula. This comparison serves to verify the empirical formula of the compound and is a crucial measure of its purity. google.com

For this compound, the molecular formula is C₆H₁₃ClN₂O. The theoretical elemental composition can be calculated based on its molecular weight (164.64 g/mol ).

Table 4: Elemental Composition of this compound (C₆H₁₃ClN₂O)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Mass (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 72.066 | 43.77% |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 7.96% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 21.53% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 17.02% |

For a synthesized sample to be considered pure, the experimentally determined percentages for C, H, and N must agree with the theoretical values, typically within a margin of ±0.4%.

Computational Chemistry and in Silico Modeling Studies of 3,6 Dimethylpiperazin 2 One Hydrochloride

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Insights

Quantum mechanical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its reactivity. For 3,6-Dimethylpiperazin-2-one (B13986827) hydrochloride, methods like Density Functional Theory (DFT) can be employed to elucidate the distribution of electrons, molecular orbital energies, and electrostatic potential. These calculations can pinpoint the most electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Representative Data from QM Calculations on 3,6-Dimethylpiperazin-2-one Hydrochloride This table presents hypothetical data to illustrate the output of QM calculations.

| Parameter | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Suggests moderate kinetic stability |

| Dipole Moment | 3.2 D | Indicates a polar molecule |

| Mulliken Charge on N1 | -0.45 e | Potential site for electrophilic attack |

| Mulliken Charge on C2=O | +0.52 e | Potential site for nucleophilic attack |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM calculations provide a static picture, molecular dynamics (MD) simulations offer a view of a molecule's behavior over time. mdpi.com By simulating the movements of atoms and bonds based on a force field, MD can reveal the preferred three-dimensional shapes (conformations) of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. mdpi.comnih.gov

These simulations can track the flexibility of the piperazinone ring and the orientation of the methyl groups. Understanding the conformational landscape is vital, as a molecule's shape is intrinsically linked to its biological activity. MD simulations also provide detailed information about intermolecular interactions, such as hydrogen bonds formed with water molecules or with the active site of a protein, and can help assess the stability of such interactions over time. mdpi.comresearchgate.net

Table 2: Typical Parameters for an MD Simulation of this compound This table outlines typical settings for an MD simulation.

| Parameter | Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM | Describes the potential energy of the system |

| Solvent Model | TIP3P, SPC/E | Explicitly models water molecules |

| Temperature | 300 K | Simulates physiological conditions |

| Pressure | 1 atm | Simulates physiological conditions |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformations |

| Time Step | 2 fs | Integration step for the equations of motion |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. mdpi.com In the context of drug discovery, docking is used to predict how a small molecule like this compound might bind to the active site of a protein or other biological target. nih.gov

The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. The results of a docking study can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. This information is invaluable for understanding the potential mechanism of action and for designing more potent and selective molecules. mdpi.com

Table 3: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target This table shows hypothetical docking scores and interactions.

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity | -7.2 kcal/mol | Indicates a favorable binding interaction |

| Hydrogen Bonds | N1-H with Asp145; C2=O with Lys72 | Key stabilizing interactions |

| Hydrophobic Interactions | Methyl groups with Leu25, Val33 | Contributes to binding affinity |

| RMSD of Docked Pose | 1.8 Å | Shows good agreement with a known binding mode |

Structure-Activity Relationship (SAR) Modeling Through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.govmdpi.com Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in this process. For this compound, a QSAR model could be developed by synthesizing and testing a series of related analogs with modifications at various positions.

Computational descriptors for each analog (e.g., electronic, steric, and hydrophobic properties) would then be correlated with their measured biological activity using statistical methods. The resulting model can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards more promising candidates. mdpi.com

Table 4: Example of a Simple SAR Study on Analogs of 3,6-Dimethylpiperazin-2-one This table illustrates how structural modifications might influence hypothetical biological activity.

| Position of Substitution | Substituent | LogP | Hypothetical IC50 (µM) |

|---|---|---|---|

| - | - | 1.2 | 15.4 |

| R-group on N4 | -CH3 | 1.6 | 8.2 |

| R-group on N4 | -CH2CH3 | 2.0 | 4.5 |

| R-group on C5 | -F | 1.3 | 12.1 |

| R-group on C5 | -Cl | 1.7 | 9.8 |

Theoretical Studies on Acid-Base Properties and Protonation States

The acid-base properties of a molecule, particularly its pKa value(s), are critical for understanding its behavior in a physiological environment, as they determine the molecule's charge state at a given pH. Theoretical methods can be used to calculate the pKa values of ionizable groups in this compound.

The piperazinone ring contains nitrogen atoms that can be protonated. Computational approaches, such as those combining quantum mechanics with a continuum solvent model, can predict the most likely site of protonation and the relative energies of the different protonated forms. This information is crucial for understanding its solubility, membrane permeability, and interactions with biological targets.

Table 5: Predicted pKa Values and Protonation States of 3,6-Dimethylpiperazin-2-one This table presents hypothetical calculated pKa values.

| Atom | Predicted pKa | Predominant State at pH 7.4 |

|---|---|---|

| N1 (amide) | ~16 | Neutral |

| N4 (amine) | ~8.5 | Protonated |

Investigation of Tautomeric Forms and Energetic Stabilities

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For 3,6-Dimethylpiperazin-2-one, several tautomeric forms are possible, including the keto-enol and amide-imidic acid forms. Computational chemistry provides a powerful means to investigate the relative stabilities of these tautomers. researchgate.net

By calculating the Gibbs free energy of each tautomer using high-level quantum mechanical methods, it is possible to determine the most stable form under different conditions (e.g., in the gas phase or in solution). Identifying the predominant tautomer is essential, as different tautomers can have distinct chemical and biological properties. researchgate.net

Table 6: Relative Energies of Tautomers of 3,6-Dimethylpiperazin-2-one This table shows hypothetical relative energies of different tautomeric forms.

| Tautomer | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|

| Amide (keto) form | 0.0 | >99.9% |

| Imidic acid (enol) form 1 | +12.5 | <0.1% |

| Imidic acid (enol) form 2 | +14.2 | <0.1% |

Applications of 3,6 Dimethylpiperazin 2 One Hydrochloride in Organic Synthesis and Material Science

Utilization as Chiral Building Blocks and Synthons in Complex Organic Molecule Synthesis

The chiral nature of 3,6-dimethylpiperazin-2-one (B13986827) and its diketo counterpart, 3,6-dimethylpiperazine-2,5-dione, which is a cyclic dipeptide of alanine (B10760859), makes them highly valuable as chiral building blocks in asymmetric synthesis. nih.govbldpharm.comtargetmol.comchemscene.com These compounds can be prepared in enantiomerically pure forms, such as the (3S,6S) or (3R,6R) isomers, which serve as versatile starting materials for the synthesis of more complex chiral molecules. bldpharm.com The stereogenic centers at the 3 and 6 positions of the piperazine (B1678402) ring effectively control the stereochemical outcome of subsequent reactions.

The application of such chiral piperazine derivatives is a key strategy in the synthesis of pharmaceuticals. For instance, chiral piperazines are integral components in a wide array of drugs, contributing to their biological activity and specificity. The development of methods to synthesize enantiomerically pure piperazines and their derivatives is an active area of research, with techniques often starting from readily available chiral precursors like amino acids.

The use of chiral auxiliaries is a common strategy in asymmetric synthesis to introduce chirality into a molecule. researchgate.net While not a classical auxiliary that is later removed, the inherent chirality of the 3,6-dimethylpiperazine-2-one ring system functions as a permanent chiral scaffold, directing the formation of new stereocenters in a predictable manner. This is particularly important in the synthesis of natural products and therapeutic agents where specific stereoisomers are required for biological activity.

Table 1: Chiral Piperazine Derivatives in Synthesis

| Compound Name | CAS Number | Application |

|---|---|---|

| (3S,6S)-3,6-Dimethylpiperazine-2,5-dione | 5845-61-4 | Chiral building block in asymmetric synthesis. bldpharm.com |

| (3R,6R)-3,6-Dimethylpiperazine-2,5-dione | 23927-13-1 | Chiral building block in asymmetric synthesis. |

Role in Peptide Chemistry and Peptidomimetic Design

3,6-Dimethylpiperazine-2,5-dione is fundamentally a cyclic dipeptide of alanine and, as such, is deeply rooted in peptide chemistry. nih.govtargetmol.com These cyclic dipeptides serve as constrained scaffolds that mimic the turns and loops of natural peptides. This mimicry is a cornerstone of peptidomimetic design, which aims to create molecules that retain the biological activity of peptides but with improved stability against enzymatic degradation and better oral bioavailability.

The rigid structure of the piperazin-2-one (B30754) ring system helps to lock the relative orientation of the substituents, which is crucial for binding to biological targets such as receptors and enzymes. By incorporating the 3,6-dimethylpiperazin-2-one core into a larger molecule, chemists can design potent and selective therapeutic agents.

The synthesis of peptidomimetics often involves the use of building blocks that can replicate the secondary structures of peptides. The 3,6-dimethylpiperazin-2-one scaffold, with its defined stereochemistry, can be functionalized at the nitrogen atoms and the methyl groups to create a diverse library of compounds for drug discovery.

Precursor in the Synthesis of Diverse Heterocyclic Compounds

While specific examples of 3,6-dimethylpiperazin-2-one hydrochloride as a direct precursor for a wide range of other heterocyclic systems are not extensively documented in readily available literature, the general reactivity of the piperazine ring suggests its potential in this area. The lactam functionality within the piperazin-2-one structure can be subjected to various chemical transformations. For instance, reduction of the amide bond can lead to fully saturated piperazines. The nitrogen atoms can be functionalized through alkylation, acylation, or arylation, providing a gateway to more complex heterocyclic structures.

Furthermore, the piperazine ring can be a component in the synthesis of fused heterocyclic systems. nih.govrsc.orgclockss.orgorganic-chemistry.org For example, reactions that involve the condensation of the piperazine nitrogens with bifunctional electrophiles can lead to the formation of bicyclic or polycyclic structures. The synthesis of fused tricyclic piperazine derivatives has been explored for the development of antipsychotic agents. nih.gov The development of novel synthetic methodologies continues to expand the utility of piperazine derivatives as precursors to a diverse array of heterocyclic compounds with interesting biological and material properties.

Applications in Polymer Chemistry and Functional Materials

The use of piperazine derivatives in polymer chemistry is an area of growing interest. The difunctional nature of the piperazine ring allows it to act as a monomer in polymerization reactions. For instance, piperazine can be reacted with diacyl chlorides to form polyamides, or with diisocyanates to form polyureas. A patent from 1965 describes the use of dimethyl-substituted piperazines in the formation of polysilylureas, which can then be hydrolyzed to polyureas, suggesting a historical basis for their use in polymer science. google.com

The incorporation of the 3,6-dimethylpiperazin-2-one moiety into a polymer backbone could impart specific properties to the resulting material. The chirality of the monomer unit could lead to the formation of chiral polymers with potential applications in enantioselective separations or as chiral catalysts. The inherent rigidity of the piperazine ring can also influence the thermal and mechanical properties of the polymer. While specific research on the polymerization of this compound is not widely reported, the fundamental reactivity of the piperazine core suggests its potential as a monomer for the synthesis of functional polymers. The radical polymerization of a piperidine-containing methacrylate (B99206) monomer has been studied, indicating the feasibility of incorporating such heterocyclic structures into polymers. researchcommons.org

Development of Novel Chemical Reagents and Catalysts

The development of novel reagents and catalysts based on the 3,6-dimethylpiperazin-2-one scaffold is a plausible, though not extensively explored, area of research. The chiral nature of the molecule makes it an attractive candidate for the development of chiral ligands for asymmetric catalysis. The nitrogen atoms of the piperazine ring can coordinate to metal centers, and the stereogenic centers at the 3 and 6 positions can create a chiral environment around the metal, influencing the stereochemical outcome of a catalyzed reaction.

While there are no specific reports detailing the use of this compound as a catalyst or reagent, the broader class of chiral piperazines has been investigated for such purposes. The synthesis of piperazine derivatives for use as radioprotective agents highlights the ongoing efforts to develop novel functional molecules from this scaffold. nih.gov The potential for derivatization of the 3,6-dimethylpiperazin-2-one core opens up possibilities for creating a range of new reagents and catalysts with unique properties and applications.

Mechanistic Investigations of Piperazinone Derivatives in Biological Systems in Vitro Studies

Molecular Target Interaction Mechanisms: Enzymes and Receptors

The constrained cyclic structure of piperazinone derivatives allows them to interact with a variety of biological targets, including enzymes and receptors, often with high specificity.

Diketopiperazines have been identified as inhibitors of various enzymes. Their mechanism of action can range from competitive inhibition to the disruption of enzyme oligomerization. For instance, some cyclic dipeptides have been shown to inhibit cell division by targeting specific enzymes. nih.gov The enzymatic conversion of certain cyclic dipeptides into their dehydro derivatives can result in compounds with inhibitory activity. nih.gov

Cyclic peptides, in general, are being explored as inhibitors for challenging targets like human phosphoglycerate dehydrogenase (PHGDH) by disrupting the enzyme's oligomerization state. mdpi.com While not specific to 3,6-dimethylpiperazin-2-one (B13986827), this highlights a potential mechanism for related structures. The table below summarizes findings on enzyme inhibition by related cyclic peptides.

| Cyclic Peptide Derivative | Target Enzyme | Observed Effect | Potential Mechanism |

| Dehydro derivatives of cyclic dipeptides | Cell division-related enzymes | Inhibition of cell division | Not specified |

| Cyclic peptides based on PHGDH dimerization loop | Human Phosphoglycerate Dehydrogenase (PHGDH) | Inhibition of enzyme activity | Disruption of homo-oligomer formation |

| Glionitrin (a DKP) | Not specified | Antitumor activity | Not specified |

This table presents data on related cyclic peptides and diketopiperazines to illustrate potential mechanisms, not specific findings for 3,6-Dimethylpiperazin-2-one hydrochloride.

Piperazinone derivatives have been shown to bind to a range of receptors, acting as either agonists or antagonists. The rigid backbone of the diketopiperazine structure can be functionalized with side chains that mimic the binding motifs of natural ligands. nih.gov

For example, combinatorial chemistry has been used to develop diketopiperazine-based receptors that can bind to peptidic substrates with high specificity. nih.govnih.gov These synthetic receptors demonstrate that the diketopiperazine scaffold is a viable template for creating molecules that can recognize and interact with biological macromolecules. acs.org Furthermore, studies on piperidine-based compounds have revealed dual-binding capabilities at histamine (B1213489) H3 and sigma-1 receptors, suggesting that piperazine-containing structures could also exhibit polypharmacology. nih.gov The binding affinity of such compounds is often determined through radioligand binding assays. mdpi.com

| Piperazinone/Related Derivative | Target Receptor | Binding Profile | Investigated Effect |

| Diketopiperazine-based receptors | Peptidic substrates | High specificity binding | Molecular recognition |

| Piperidine-based derivatives | Histamine H3 / Sigma-1 Receptors | Dual affinity | Potential for treating pain |

| Cyclo(Ala-Gln), Cyclo(Ala-His), Cyclo(Val-Gly) | Sigma-1 Receptor | IC50 values of 13.4, 19.4, and 11.5 µM | Potential for schizophrenia treatment |

This table includes data from studies on various piperazinone and related derivatives to show the potential for receptor interaction.

Cellular Pathway Modulation Studies (In Vitro Mechanistic Approaches)

The interaction of piperazinone derivatives with enzymes and receptors can lead to the modulation of various cellular pathways. In vitro studies using cell lines are crucial for elucidating these effects. For instance, some piperazine-containing compounds have been shown to induce apoptosis in cancer cells. nih.gov

Studies on cyclotides, which are also cyclic peptides, have demonstrated that they can interact with cell membranes, potentially disrupting their integrity and affecting cellular signaling. nih.gov While the specific pathways modulated by 3,6-dimethylpiperazin-2-one are not documented, research on other cyclic peptides suggests that pathways related to cell cycle control, apoptosis, and inflammatory responses are potential targets. For example, the NF-κB pathway, a key regulator of inflammation, and autophagy have been investigated in the context of cellular responses to other cyclic molecules like cyclodextrins. mdpi.com

Structure-Mechanism Relationship (SMR) Investigations for Biological Effects

The biological activity of piperazinone derivatives is intrinsically linked to their three-dimensional structure. The substituents on the piperazinone ring play a critical role in determining the affinity and selectivity for a particular biological target.

The rigidity of the diketopiperazine ring provides a stable platform, and modifications to the side chains can significantly alter biological activity. acs.org For example, in the context of synthetic diketopiperazine receptors, even small structural changes in the peptidic side chains lead to significant alterations in their binding preferences for peptide substrates. nih.gov The stereochemistry of the amino acid residues within the diketopiperazine ring is also a critical factor, with different stereoisomers often exhibiting varied biological activities. wikipedia.org

Advanced Investigative Methodologies in Biological Contexts (e.g., Cell-Free Assays, Binding Assays)

A variety of advanced in vitro techniques are employed to investigate the mechanisms of action of piperazinone derivatives.

Cell-Free Assays: These assays are used to study the direct interaction between a compound and its molecular target without the complexity of a cellular environment. Examples include enzyme inhibition assays using purified enzymes and substrate. nih.govmdpi.com

Binding Assays: Radioligand binding assays are a common method to determine the affinity (Ki) of a compound for a specific receptor. mdpi.com These assays involve competing a radiolabeled ligand with the test compound for binding to the receptor.

Combinatorial Chemistry and On-Bead Assays: These techniques have been used to create and screen libraries of diketopiperazine-based receptors to identify structures with high binding specificity for target molecules. nih.govnih.gov

Molecular Docking and Modeling: Computational methods are increasingly used to predict the binding modes of piperazinone derivatives to their targets, providing insights into structure-activity relationships at the molecular level. mdpi.com

These methodologies are essential for the detailed characterization of the biological activity of novel compounds and for guiding the design of more potent and selective derivatives.

Future Research Directions and Emerging Trends in 3,6 Dimethylpiperazin 2 One Hydrochloride Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of piperazin-2-one (B30754) derivatives is a key area of research, with a continuous drive towards more efficient and sustainable methods. thieme.de Future research will likely focus on adapting and refining these methodologies for the specific synthesis of 3,6-Dimethylpiperazin-2-one (B13986827) hydrochloride.

One promising approach is the use of cascade reactions, which allow for the formation of multiple chemical bonds in a single step, thereby increasing efficiency. thieme-connect.comthieme.de A recently developed metal-promoted cascade approach for piperazin-2-ones utilizes a chloro allenylamide, primary amines, and aryl iodides. thieme-connect.comthieme.de Adapting such a method for 3,6-dimethyl substitution could offer a streamlined synthetic route.

Another avenue of exploration is asymmetric synthesis to produce enantiomerically pure forms of the compound. A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to be effective for producing chiral disubstituted piperazin-2-ones with excellent control over the stereochemistry. dicp.ac.cn Given that the biological activity of chiral molecules can be highly dependent on their stereochemistry, developing such methods for 3,6-Dimethylpiperazin-2-one hydrochloride is a critical future direction.

Furthermore, the development of synthetic routes from readily available starting materials, such as amino acids, is a sustainable approach that is gaining traction. researchgate.net Research into the cyclization of diamine precursors, potentially derived from alanine (B10760859) to introduce the methyl groups at the 3 and 6 positions, could provide a green and efficient synthesis of the target compound. google.comresearchgate.net

| Synthetic Approach | Key Features | Potential for 3,6-Dimethylpiperazin-2-one | Reference |

| Cascade Double Nucleophilic Substitution | One-pot synthesis, formation of three bonds, introduces two points of diversity. | Could be adapted to incorporate methyl groups at the desired positions, offering an efficient route. | thieme-connect.comthieme.de |

| Asymmetric Hydrogenation of Pyrazin-2-ols | Produces chiral piperazin-2-ones with high diastereoselectivity and enantioselectivity. | Key for accessing specific stereoisomers of 3,6-Dimethylpiperazin-2-one for biological studies. | dicp.ac.cn |

| Jocic-Type Reactions | Allows for the synthesis of 1-substituted piperazin-2-ones from enantiomerically-enriched alcohols. | Could be explored for the introduction of substituents at the nitrogen atom of the piperazinone ring. | researchgate.net |

| Cyclization of Diamine Derivatives | Utilizes readily available chiral precursors like amino acids. | A sustainable approach, potentially using alanine derivatives to construct the 3,6-dimethylpiperazin-2-one core. | researchgate.netgoogle.com |

Exploration of Undiscovered Chemical Transformations and Derivatizations

The piperazin-2-one scaffold is a versatile platform for further chemical modification. Future research will undoubtedly uncover new chemical reactions and derivatizations to expand the chemical space around this compound.

The reactivity of the lactam functionality and the secondary amine in the piperazin-2-one ring offers opportunities for a variety of transformations. For instance, the reaction of piperazin-2-one with triethyl phosphite (B83602) in the presence of phosphoryl chloride has been shown to yield piperazine-2,3-diyl-bisphosphonates, demonstrating that the ring can undergo complex transformations. nih.govacs.org Investigating similar reactions with 3,6-Dimethylpiperazin-2-one could lead to novel phosphonate (B1237965) derivatives with potential applications in medicinal chemistry.

Derivatization at the N1 and N4 positions is a common strategy for tuning the properties of piperazine-containing compounds. nih.gov Future work on 3,6-Dimethylpiperazin-2-one will likely involve the exploration of a wide range of substituents at the nitrogen atoms to create libraries of new compounds for screening. This could include alkylation, acylation, and arylation reactions to modulate factors such as solubility, lipophilicity, and target-binding affinity.

Application of Advanced Spectroscopic Techniques for Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY, HSQC, and HMBC, will be instrumental in confirming the structure and stereochemistry of synthesized 3,6-Dimethylpiperazin-2-one derivatives. Variable-temperature (VT) NMR studies could provide insights into conformational dynamics, such as ring-flipping and the rotation of substituent groups. researchgate.net

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), will be essential for accurate mass determination and molecular formula confirmation. nih.govnih.gov Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, which can aid in its structural elucidation. tandfonline.com

The table below summarizes typical spectroscopic data that would be anticipated for piperazin-2-one derivatives based on existing literature.

| Spectroscopic Technique | Anticipated Data for Piperazin-2-one Derivatives | Reference |

| 1H NMR | Signals for protons on the piperazine (B1678402) ring, as well as any substituents. Chemical shifts and coupling constants provide structural and stereochemical information. | nih.govnih.gov |

| 13C NMR | Resonances for all carbon atoms in the molecule, including the characteristic carbonyl signal of the lactam. | nih.govnih.gov |

| FT-IR | Characteristic absorption bands for N-H and C=O stretching vibrations of the lactam ring. | tandfonline.comnih.gov |

| Mass Spectrometry (MS/HRMS) | Determination of the molecular weight and elemental composition. | tandfonline.comnih.gov |

Synergistic Integration of Computational and Experimental Approaches for Rational Design

The integration of computational modeling with experimental work is a powerful strategy for accelerating the discovery and optimization of new molecules. nih.gov This synergistic approach is a significant emerging trend that will undoubtedly be applied to the study of this compound.

Molecular modeling techniques, such as docking studies, can be used to predict how derivatives of 3,6-Dimethylpiperazin-2-one might interact with biological targets like enzymes and receptors. nih.govnih.govnih.gov This allows for the rational design of new compounds with improved affinity and selectivity. For example, computational studies have been used to understand the binding of arylpiperazine ligands to serotonin (B10506) receptors. nih.gov

Quantum mechanical calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. This information can help to explain experimental observations and guide the design of new experiments.

The combination of these computational predictions with experimental synthesis and biological evaluation creates a feedback loop that can significantly streamline the drug discovery process. This approach has been successfully used for various piperazine-containing compounds and represents a key future direction for research on this compound. nih.govnih.gov

Expanding Applications in Specialized Chemical Syntheses and Advanced Materials

The piperazin-2-one scaffold is a valuable building block in medicinal chemistry, and future research is expected to expand its applications into other areas of specialized chemical synthesis and advanced materials. nih.govdicp.ac.cn

In medicinal chemistry, piperazin-2-ones are considered privileged scaffolds for the development of new therapeutic agents. thieme-connect.com They are found in a variety of bioactive molecules with potential applications as anticancer, anti-inflammatory, and antimicrobial agents. wisdomlib.orgjetir.org Future work will likely involve the synthesis and screening of libraries of 3,6-Dimethylpiperazin-2-one derivatives to explore their therapeutic potential.

Beyond medicinal chemistry, the unique structural and electronic properties of heterocyclic compounds like piperazin-2-ones make them interesting candidates for applications in materials science. For example, they could potentially be incorporated into polymers or other materials to impart specific properties. While this area is less explored for piperazin-2-ones, it represents an emerging trend for heterocyclic chemistry in general.

Further Elucidation of Molecular Mechanisms in Biological Interactions

Understanding how a molecule interacts with biological systems at a molecular level is fundamental to its development as a therapeutic agent. For this compound, a key area of future research will be the elucidation of its potential biological activities and the underlying molecular mechanisms.

Given that the piperazine and piperazinone motifs are present in numerous biologically active compounds, it is plausible that derivatives of 3,6-Dimethylpiperazin-2-one could exhibit a range of pharmacological effects. nih.govnih.govwisdomlib.orgjetir.org These could include interactions with G-protein coupled receptors (GPCRs), ion channels, or enzymes. nih.govnih.gov

Future research will involve screening 3,6-Dimethylpiperazin-2-one and its derivatives against a panel of biological targets to identify any potential activities. Once a biological activity is identified, further studies will be needed to pinpoint the specific molecular target and to understand the nature of the interaction. This will involve a combination of biochemical assays, biophysical techniques, and structural biology approaches to characterize the binding of the compound to its target and to elucidate the downstream effects on cellular signaling pathways.

Q & A

Q. How can researchers optimize the synthesis of 3,6-Dimethylpiperazin-2-one hydrochloride for high yield and purity?

Methodological Answer:

- Key Steps : Cyclization of diamines (e.g., 1,2-diaminopropane) with carbonyl sources (e.g., acetone) under acid catalysis, followed by hydrochlorination .

- Critical Parameters : Optimize reaction temperature (typically 50–80°C), solvent choice (e.g., ethanol for solubility), and stoichiometric ratios of precursors.

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the hydrochloride salt .

- Industrial Methods : Continuous flow reactors improve consistency in large-scale synthesis .

Q. What analytical techniques are essential for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR confirm methyl group positions (3 and 6) and carbonyl functionality .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (164.63 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for understanding intermolecular interactions .

- FT-IR : Identifies carbonyl (C=O stretch at ~1680 cm) and N–H stretches in the piperazine ring .

Q. How is the pharmacological activity of this compound screened in neuropharmacology?

Methodological Answer:

- In Vitro Assays : Radioligand binding studies (e.g., serotonin receptor subtypes 5-HT) using transfected HEK293 cells .

- Functional Assays : Measure cAMP modulation or calcium flux in neuronal cell lines to assess receptor agonism/antagonism .

- In Vivo Models : Behavioral tests (e.g., elevated plus maze for anxiety) in rodents, with dose-dependent pharmacokinetic profiling .

Advanced Research Questions

Q. How can conflicting data on receptor binding affinities of this compound be resolved?

Methodological Answer:

- Radioligand Competition Assays : Use -labeled ligands (e.g., -WAY-100635 for 5-HT) under standardized buffer conditions (pH 7.4, 25°C) .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare binding poses with structurally related antagonists .

- Orthogonal Validation : Cross-validate results with fluorescence polarization or surface plasmon resonance (SPR) to rule out assay artifacts .

Q. What experimental strategies elucidate the stereochemical impact of this compound on biological activity?

Q. How do researchers investigate synergistic effects of this compound with other neuroactive compounds?

Methodological Answer:

- Combination Index (CI) Assays : Use the Chou-Talalay method to quantify synergism (CI < 1) in cell viability or receptor activation studies .

- Multitarget Profiling : Screen against receptor panels (e.g., histamine H3, sigma-1) to identify complementary pathways for dual antagonism .

- Isobolographic Analysis : Validate synergistic doses in vivo using fixed-ratio combinations (e.g., 1:1 molar ratios) in neuroinflammation models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.